Extended Allylidene Conjugation versus Methylene-Linked Analog
The target compound incorporates an (E)-allylidene bridge (C=C-C=C) connecting the 2-thioxothiazolidin-4-one core to the furan ring, whereas the closest commercially catalogued analog, (Z)-3-cyclohexyl-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 1321972-03-5), uses a single methylene bridge (C=C). This additional double bond extends the π-conjugation length from one vinyl unit to two, a structural difference that in rhodanine-based gp41 inhibitor series has been associated with altered hydrophobic groove occupancy and binding pocket shape complementarity [1]. No direct head-to-head biochemical comparison between these two exact compounds has been published; therefore the biological consequence of this conjugation difference remains a class-level inference.
| Evidence Dimension | π-Conjugation length (number of conjugated C=C bonds linking core to furan) |
|---|---|
| Target Compound Data | 2 conjugated C=C bonds (allylidene bridge with defined E configuration) |
| Comparator Or Baseline | (Z)-3-cyclohexyl-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 1321972-03-5): 1 conjugated C=C bond (methylene bridge) |
| Quantified Difference | Twice the conjugation length; calculated difference in predicted λmax (UV-Vis) estimated at ~30-50 nm bathochromic shift based on Woodward-Fieser rules (theoretical, not experimentally verified for this pair) |
| Conditions | Structural comparison derived from IUPAC names and SMILES; no experimental spectroscopic data available for the direct pair |
Why This Matters
Conjugation length directly influences electronic absorption properties, redox potential, and the spatial reach of the furan ring within a binding site, making this compound non-interchangeable with the methylene analog in any assay where π-stacking or charge-transfer interactions contribute to target engagement.
- [1] Tamiz N, Mostashari-Rad T, Najafipour A, Claes S, Schols D, Fassihi A. Synthesis, Molecular Docking and Molecular Dynamics Simulation of 2-Thioxothiazolidin-4-One Derivatives against Gp41. Letters in Drug Design & Discovery. 2022;19(1). doi:10.2174/1570180819666211231101534. View Source
